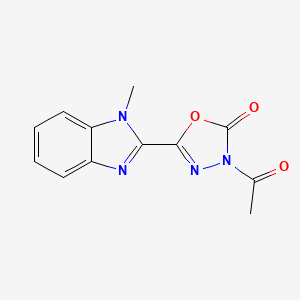
3-Acetyl-5-(1-methyl-1H-benzimidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a benzimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole-2-carbohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the rings.
科学的研究の応用
3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
作用機序
The mechanism by which 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways by targeting specific proteins involved in cell cycle regulation .
類似化合物との比較
1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
1,3,4-oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse pharmacological properties.
Uniqueness: 3-Acetyl-5-(1-methyl-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to the combination of both benzimidazole and oxadiazole rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
78620-26-5 |
|---|---|
分子式 |
C12H10N4O3 |
分子量 |
258.23 g/mol |
IUPAC名 |
3-acetyl-5-(1-methylbenzimidazol-2-yl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C12H10N4O3/c1-7(17)16-12(18)19-11(14-16)10-13-8-5-3-4-6-9(8)15(10)2/h3-6H,1-2H3 |
InChIキー |
UHCVMQXYZAQXEN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)OC(=N1)C2=NC3=CC=CC=C3N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)

![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)




![5-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910948.png)

